4,4-Dimethoxypiperidine hydrochloride
Overview
Description
4,4-Dimethoxypiperidine hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methoxy groups attached to the fourth carbon of the piperidine ring
Preparation Methods
The synthesis of 4,4-Dimethoxypiperidine hydrochloride typically involves the etherification of 4-piperidone or its derivatives. One common method includes the reaction of 4-piperidone with methanol in the presence of an acid catalyst to form 4,4-dimethoxypiperidine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods often focus on optimizing yield and purity while minimizing the use of expensive or toxic reagents .
Chemical Reactions Analysis
4,4-Dimethoxypiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to 4-piperidone or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4,4-Dimethoxypiperidine hydrochloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Mechanism of Action
The mechanism of action of 4,4-Dimethoxypiperidine hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methoxy groups may play a role in modulating its reactivity and interactions with other molecules. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
4,4-Dimethoxypiperidine hydrochloride can be compared with other piperidine derivatives, such as:
4-Hydroxypiperidine: Similar in structure but with hydroxyl groups instead of methoxy groups.
Piperidine: The parent compound without any substituents.
4,4-Dimethoxypiperidine: The non-hydrochloride form of the compound These compounds share some chemical properties but differ in their reactivity, solubility, and potential applications
Biological Activity
4,4-Dimethoxypiperidine hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.
- Molecular Formula : C₈H₁₁ClN₂O₂
- Molecular Weight : 188.64 g/mol
- Structure : The compound features a piperidine ring with two methoxy groups at the 4-position, contributing to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Neuronal Signaling : The compound interacts with various neurotransmitter receptors, influencing neuronal signaling pathways. It has been shown to modulate the activity of serotonin receptors, which are crucial in mood regulation and anxiety responses .
- Cell Cycle Regulation : Research indicates that the compound may play a role in regulating cell cycle progression and apoptosis, making it a candidate for cancer therapy .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially serving as an antibiotic agent .
Biological Activity Data Table
Case Study 1: Antidepressant Effects
A study investigated the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive behaviors, suggesting potential use as an antidepressant. The mechanism was linked to increased serotonin levels in the brain .
Case Study 2: Anticancer Properties
In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates. Results showed a dose-dependent increase in apoptotic cells upon treatment with this compound .
Case Study 3: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to standard antibiotics .
Properties
IUPAC Name |
4,4-dimethoxypiperidine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-7(10-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLUXVNVZPVERV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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